1-Bromomethylfluoranthene

Synthetic Chemistry Reactivity Nucleophilic Substitution

1-Bromomethylfluoranthene (CAS 135325-62-1) is a regioisomerically defined polycyclic aromatic hydrocarbon (PAH) building block. The 1-bromomethyl substitution dictates distinct reactivity, crucial for accurate SAR and reproducible synthesis. This compound directly addresses the irreproducibility and data misinterpretation caused by isomer mixtures. - Enables regiospecific nucleophilic substitution and cross-coupling (e.g., Suzuki, Stille) for constructing complex fluoranthene architectures. - Serves as a well-characterized standard for toxicological profiling (Ames assay activities range 25-6000 rev./nmol across bromomethylfluoranthene isomers). - Key precursor for novel fluorophores with precisely engineered photophysical properties for time-resolved fluorescence detection and OLED materials.

Molecular Formula C17H11Br
Molecular Weight 295.2 g/mol
CAS No. 135325-62-1
Cat. No. B162964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromomethylfluoranthene
CAS135325-62-1
Synonyms1-BROMOMETHYLFLUORANTHENE
Molecular FormulaC17H11Br
Molecular Weight295.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4)CBr
InChIInChI=1S/C17H11Br/c18-10-12-9-8-11-4-3-7-15-13-5-1-2-6-14(13)17(12)16(11)15/h1-9H,10H2
InChIKeyRAFILKBKMFMKKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromomethylfluoranthene Overview


1-Bromomethylfluoranthene (CAS 135325-62-1) is a synthetic polycyclic aromatic hydrocarbon (PAH) consisting of a fluoranthene backbone with a bromomethyl substituent at the 1-position . This compound serves as a reactive intermediate in organic synthesis, where the bromomethyl group acts as a leaving group in nucleophilic substitution reactions . Among the five possible regioisomers of bromomethylfluoranthene, the 1-isomer exhibits distinct physicochemical and electronic properties that can influence reactivity, mutagenicity, and downstream application performance [1].

Electrophilic building block
Bromomethyl leaving group enables nucleophilic substitution for fluoranthene functionalization.
Regioisomer control
1-position imparts distinct electronic/steric environment, critical for regioselective synthesis outcomes.
SAR standard
Correct isomer required for accurate structure-activity relationship studies in genotoxicity assays.

1-Bromomethylfluoranthene Regioisomer Specificity


The five regioisomers of bromomethylfluoranthene (1-, 2-, 3-, 7-, and 8-substituted) share the same molecular formula (C₁₇H₁₁Br) and molecular weight (295.18 g/mol), yet they are not functionally interchangeable . The position of the bromomethyl group on the fluoranthene core directly impacts the compound's electronic structure, steric environment, and, consequently, its reactivity profile in nucleophilic substitution and cross-coupling reactions. Computational studies have confirmed that the heat of formation for the carbocation intermediate varies significantly among regioisomers, directly affecting their relative reactivity [1]. Furthermore, Ames mutagenicity assays demonstrate that the biological activity of these compounds is also highly regioisomer-dependent, with activities ranging from 25 to 6000 rev./nmol across the series [1]. Therefore, selecting the correct 1-isomer is critical for achieving the desired regiochemical outcome in synthetic sequences and for interpreting structure-activity relationships in biological assays.

1-Bromomethylfluoranthene
Other regioisomers (2-,3-,7-,8-)
Reactivity profile differs; carbocation energy barrier varies with substitution position, altering reaction rates.
1-isomer (distinct Ames activity)
Other isomers (range of activities)
Mutagenicity varies substantially across isomers; using wrong isomer invalidates toxicology SAR conclusions.
1-isomer (mp not publicly defined)
7-isomer (reported mp 105–107 °C)
Physical properties differ; handling and purification protocols are isomer-specific and require batch verification.

1-Bromomethylfluoranthene: Reactivity, Mutagenicity & Physical Properties


Reactivity Advantage of Bromomethylfluoranthenes

Electronic structure calculations using MNDO and PM3 semi-empirical methods demonstrate that bromomethylfluoranthenes, as a class, are estimated to be more reactive than their chloromethyl counterparts. This is evidenced by the smallest calculated energy difference between the heat of formation of the carbocation intermediate and the parent bromomethyl derivative [1]. For the 1-isomer, this translates to a lower activation energy barrier for nucleophilic substitution reactions, making it a preferred electrophilic building block.

Reactivity advantage
Class-level inference
Bromomethyl: lower ΔHf (carbocation – parent) vs chloromethyl
Supports reactivity screening for nucleophilic substitution
MNDO/PM3 calculations; reactivity may shift with specific conditions
Synthetic Chemistry Reactivity Nucleophilic Substitution

Regioisomer-Dependent Ames Mutagenicity

In a direct head-to-head comparison, the mutagenicities of all five bromomethylfluoranthene isomers were determined using the Ames assay with Salmonella typhimurium strains TA98 and TA100 [1]. The mutagenic potency ranged widely from 25 to 6000 rev./nmol across the isomer series, demonstrating that the position of the bromomethyl group is a critical determinant of biological activity [1]. While the 1-isomer's specific value is part of this range, the study confirms that isomeric substitution patterns dictate bioactivity, making the 1-isomer a distinct chemical entity from its regioisomers for SAR studies.

Ames mutagenicity
Head-to-head
Isomer activities range 25–6000 rev./nmol (TA98/TA100)
Regioisomer position dictates biological activity
1-isomer exact value not isolated; without S9 activation
Toxicology Mutagenicity Structure-Activity Relationship

Regioisomer-Controlled Fluorescence Lifetimes

For the broader class of fluoranthene dyes, the substitution pattern directly controls fluorescence lifetimes, which can be tuned between 6 and 33 ns for single-wavelength excitation and emission [1]. This property is crucial for applications like fluorescence lifetime multiplexing and barcoding. While this specific study does not include 1-bromomethylfluoranthene, it establishes that the regioisomeric position (like the 1-position) is a key variable for engineering a specific photophysical profile [1].

Fluorescence lifetime
Class-level inference
6–33 ns tuning range by substitution pattern
Supports regioisomer selection for photophysical design
Class-level from fluoranthene dyes; not measured for 1-isomer
Photophysics Fluorescence Lifetime Materials Science

Melting Point: 7-Regioisomer vs 1-Regioisomer

Physical property data for the 7-bromomethylfluoranthene regioisomer provides a concrete benchmark for the class. The 7-isomer has a reported melting point of 105-107 °C, while the 1-isomer's melting point is not explicitly defined in standard databases . This difference highlights the importance of verifying batch-specific analytical data for the exact 1-isomer, as its solid-state behavior may differ from other regioisomers, impacting its handling, storage, and purification protocols.

Melting point
Cross-study comparable
1-isomer: not specified; 7-isomer: 105–107 °C
Verification against supplier CoA required
Batch-specific analytical data needed for handling
Analytical Chemistry Physicochemical Properties Compound Handling

1-Bromomethylfluoranthene Research & Industrial Applications


Regioselective Synthesis of Fluoranthene Derivatives

1-Bromomethylfluoranthene is used as an electrophilic building block for regioselective nucleophilic substitution reactions. The 1-position's unique electronic and steric environment, as evidenced by computational studies on reactivity [1], guides the attachment of nucleophiles (e.g., amines, thiols, alkoxides) to create functionalized fluoranthenes for applications in materials science and medicinal chemistry.

Regioisomer-Specific Biological Activity

This compound is a necessary standard for structure-activity relationship (SAR) studies. As demonstrated by Ames assay data, the mutagenic potency of bromomethylfluoranthenes is highly dependent on the substitution position [1]. Using the correct 1-isomer is essential for generating accurate toxicology profiles and understanding regioisomer-specific interactions with biological macromolecules.

Fluoranthene Fluorescent Probes & Materials

Given the class-level evidence that substitution pattern controls fluorescence lifetimes in fluoranthene dyes [2], the 1-bromomethylfluoranthene isomer is a key precursor for synthesizing novel fluorophores with precisely engineered photophysical properties. It can be employed to create probes for time-resolved fluorescence detection, barcoding, and as building blocks for advanced optoelectronic materials.

Halogen Exchange & Cross-Coupling Intermediate

The bromomethyl group's higher reactivity compared to chloromethyl analogs [1] makes 1-bromomethylfluoranthene a superior substrate for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi) after conversion to an organometallic reagent or as a direct electrophilic partner. This enables the construction of more complex, conjugated fluoranthene architectures for organic electronics.

Application
Selection Property
Validation Focus
Regioselective synthesis
1-position electrophilicity profile
Nucleophilic substitution efficiency
Genotoxicity SAR studies
Regioisomer-specific bioactivity
Ames assay mutagenicity concordance
Fluorophore development
Substitution-dependent fluorescence lifetime
Lifetime measurement in target matrix
Cross-coupling chemistry
Bromomethyl reactivity profile
Cross-coupling reaction yield

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